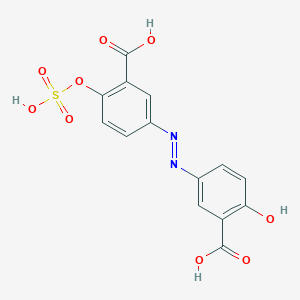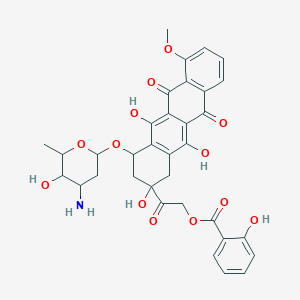
14-Salicyloyldaunorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Salicyloyldaunorubicin, also known as SDZ-280-428, is a semi-synthetic derivative of the anthracycline antibiotic daunorubicin. This compound has been extensively studied for its potential as an anticancer agent due to its unique chemical structure and mechanism of action. In
Mechanism Of Action
The mechanism of action of 14-Salicyloyldaunorubicin involves its ability to intercalate into DNA and inhibit topoisomerase II activity, leading to DNA damage and ultimately cell death. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, further contributing to its anticancer properties.
Biochemical And Physiological Effects
In addition to its anticancer effects, 14-Salicyloyldaunorubicin has been shown to have other biochemical and physiological effects. Studies have demonstrated its ability to modulate the immune system, leading to enhanced immune responses against cancer cells. It has also been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of 14-Salicyloyldaunorubicin for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potent anticancer activity and unique mechanism of action make it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation is that its use in lab experiments is limited by its potential toxicity and side effects.
Future Directions
For research include the development of targeted delivery methods, combination therapy, and further studies to better understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
The synthesis of 14-Salicyloyldaunorubicin involves the modification of the daunorubicin molecule by adding a salicylic acid group to the C-14 position. This process is carried out through a series of chemical reactions, including acylation and reduction, to produce the final compound. The synthesis method has been well-established and optimized over the years, allowing for the production of large quantities of 14-Salicyloyldaunorubicin for research purposes.
Scientific Research Applications
The potential of 14-Salicyloyldaunorubicin as an anticancer agent has been extensively studied in scientific research. In vitro studies have shown that this compound has potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. In vivo studies have also demonstrated its efficacy in reducing tumor growth and increasing survival rates in animal models.
properties
CAS RN |
116782-68-4 |
|---|---|
Product Name |
14-Salicyloyldaunorubicin |
Molecular Formula |
C34H33NO13 |
Molecular Weight |
663.6 g/mol |
IUPAC Name |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C34H33NO13/c1-14-28(38)18(35)10-23(47-14)48-21-12-34(44,22(37)13-46-33(43)15-6-3-4-8-19(15)36)11-17-25(21)32(42)27-26(30(17)40)29(39)16-7-5-9-20(45-2)24(16)31(27)41/h3-9,14,18,21,23,28,36,38,40,42,44H,10-13,35H2,1-2H3 |
InChI Key |
KLMZCYMMWMOKFU-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
synonyms |
14-salicyloyldaunorubicin 14-salicyloylrubomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



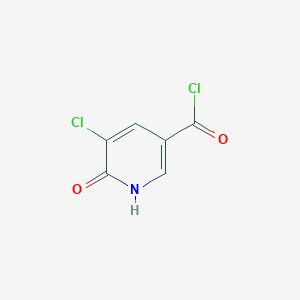


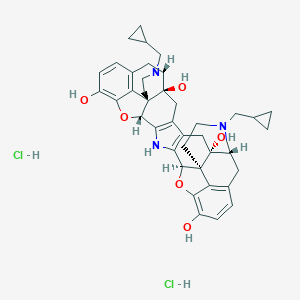
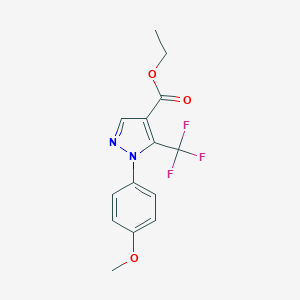
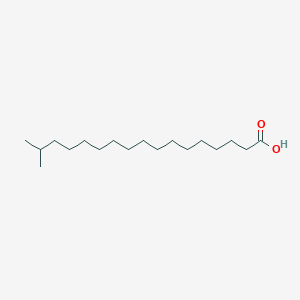
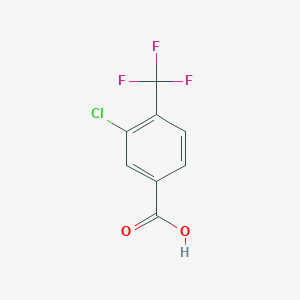

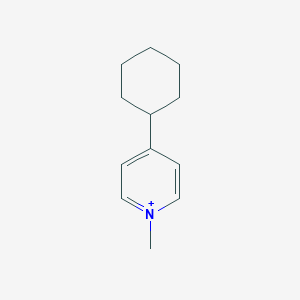
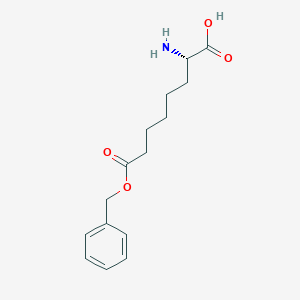
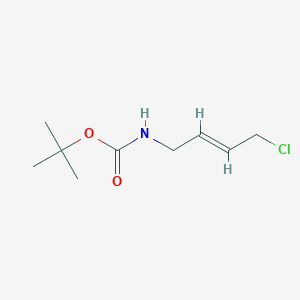
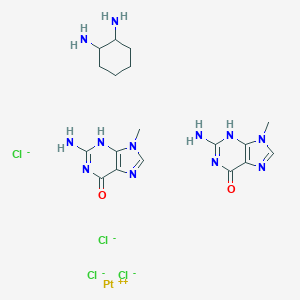
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
